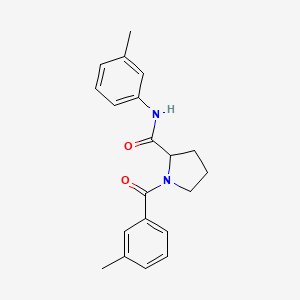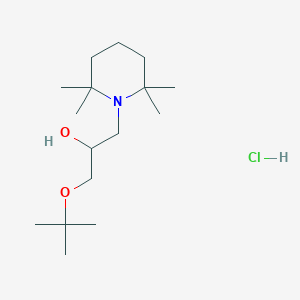![molecular formula C25H36N2O5 B6119461 2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6119461.png)
2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies.
作用机制
The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which is thought to contribute to its antipsychotic effects. This compound has also been shown to increase the activity of serotonin receptors, which may contribute to its anxiolytic effects. Additionally, 2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using 2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its wide range of biological activities. This compound has been shown to have antipsychotic, anxiolytic, and anti-inflammatory effects, which make it a potential therapeutic agent for various conditions. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several future directions for research on 2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol. One potential direction is to investigate its potential as a therapeutic agent for various conditions, such as schizophrenia, anxiety disorders, and inflammatory conditions. Another potential direction is to investigate its mechanism of action in more detail, which may lead to the development of new therapeutic agents. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成方法
The synthesis of 2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol is a complex process that involves multiple steps. The initial step involves the synthesis of 3,5-dimethoxybenzyl chloride, which is then reacted with 3-ethoxy-4-methoxybenzylamine to form the intermediate product. The intermediate product is then reacted with piperazine and ethanol to produce the final product. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory effects. This compound has been used in various research studies to investigate the underlying mechanisms of these effects and to develop new therapeutic agents.
属性
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O5/c1-5-32-25-14-19(6-7-24(25)31-4)16-26-9-10-27(21(18-26)8-11-28)17-20-12-22(29-2)15-23(13-20)30-3/h6-7,12-15,21,28H,5,8-11,16-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBXCTMDZWBYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CC3=CC(=CC(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-Dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B6119390.png)
![(4-chloro-2-methylphenyl)(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6119405.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide](/img/structure/B6119422.png)
![N-(5-{[(3-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6119424.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6119449.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119453.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6119465.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B6119472.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119482.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6119486.png)
![4-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6119492.png)